molecular formula C60H111NO9 B13397876 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate

Cat. No.: B13397876
M. Wt: 990.5 g/mol
InChI Key: JOLSSKSFGRJXSN-UHFFFAOYSA-N
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Description

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex organic compound with the molecular formula C60H111NO9 It is known for its unique structure, which includes multiple hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate typically involves the esterification of 12-hydroxyoctadec-9-enoic acid with 2-[Bis[2-hydroxyethyl]amino]ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature of around 100°C to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, followed by purification steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.

    Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxyoctadec-9-enoic acid: A simpler compound with similar hydroxyl and double bond functionalities.

    2,3-bis[[(E)-12-hydroxyoctadec-9-enoyl]oxy]propyl 2-trimethylazaniumylethyl phosphate: Another complex ester with similar structural features.

Uniqueness

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is unique due to its multiple ester linkages and the presence of both hydroxyl and amino groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C60H111NO9

Molecular Weight

990.5 g/mol

IUPAC Name

2-[bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C60H111NO9/c1-4-7-10-31-40-55(62)43-34-25-19-13-16-22-28-37-46-58(65)68-52-49-61(50-53-69-59(66)47-38-29-23-17-14-20-26-35-44-56(63)41-32-11-8-5-2)51-54-70-60(67)48-39-30-24-18-15-21-27-36-45-57(64)42-33-12-9-6-3/h25-27,34-36,55-57,62-64H,4-24,28-33,37-54H2,1-3H3

InChI Key

JOLSSKSFGRJXSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCC(CCCCCC)O)CCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Origin of Product

United States

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